| Inhibitor Class | Target Spectrum | Key Example(s) | Stage of Development | Notable Features / Mechanisms |
|---|---|---|---|---|
| Allele-Specific (G12C) [1] [2] | KRAS G12C mutant | Sotorasib, Adagrasib | FDA-Approved (for NSCLC) | Covalently binds to mutant cysteine in the switch-II pocket (S-IIP), trapping KRAS in its inactive (GDP-bound) state. [1] [3] |
| Allele-Specific (G12D) [1] [4] | KRAS G12D mutant | MRTX1133, HRS-4642 | Preclinical / Early Clinical | Non-covalent inhibitors; HRS-4642 is in Phase I trials and showed preliminary efficacy in patients. [1] [4] |
| pan-KRAS [1] [5] | Wide range of KRAS mutants (e.g., G12A/C/D/F/V/S, G13C/D, Q61H) | BI-2865, RMC-6236 (Daraxonrasib) | Preclinical / Early Clinical | BI-2865 is a non-covalent, inactive-state inhibitor that blocks nucleotide exchange. [5] RMC-6236 is a molecular glue active-state inhibitor. [1] |
| pan-RAS [1] | KRAS, NRAS, HRAS mutants | RMC-6236 (Daraxonrasib) | Early Clinical | A "molecular glue" that covalently complexes with KRAS and cyclophilin A, blocking effector binding via steric hindrance. [1] |
The development of a novel KRAS inhibitor involves a multi-faceted preclinical validation process. The following workflow outlines the key stages from initial screening to in vivo efficacy studies, synthesized from recent high-impact research [6] [5].
Preclinical evaluation workflow for KRAS inhibitors
In Vitro Biochemical Characterization
Cellular and Phenotypic Assays
In Vivo Efficacy and Translational Profiling
Understanding the biological context of KRAS and how different inhibitor classes work is crucial. The diagram below illustrates the key pathways and mechanisms of action.
KRAS signaling pathways and inhibitor mechanisms
Despite the breakthroughs, significant challenges remain in the clinical development of KRAS inhibitors.
I hope this detailed technical guide provides a solid foundation for your research. The field is advancing rapidly, and the frameworks used to evaluate the inhibitors mentioned here are directly applicable to the discovery and development of new entities like "KRAS inhibitor-18."
The Kirsten rat sarcoma viral oncogene homolog (KRAS) encodes a small GTPase that functions as a critical molecular switch, regulating essential cellular processes including proliferation, differentiation, and survival. KRAS cycles between active GTP-bound and inactive GDP-bound states, with this cycle being tightly regulated by various cellular factors [1] [2].
KRAS protein structure consists of two primary regions:
Two splice variants exist: KRAS4A and KRAS4B, with KRAS4B being the predominant isoform expressed in human cells and the main mutant isoform in human cancer [2] [3].
The KRAS GTPase cycle represents a fundamental biochemical switch mechanism that is perturbed in cancer:
KRAS GTPase cycle showing transition between inactive and active states with key regulatory proteins.
KRAS represents the most frequently mutated oncogene in human cancer, with mutation patterns demonstrating distinct tissue-specific distributions and biochemical properties.
Table 1: Prevalence and Characteristics of Major KRAS Mutations in Human Cancers
| Mutation | Prevalence in Cancers | Tissue Preference | Key Biochemical Properties |
|---|---|---|---|
| G12C | ~14% of NSCLC, ~4% of CRC [4] | NSCLC (smoking-associated) [1] | Near wild-type intrinsic hydrolysis; high affinity for RAF [1] [6] |
| G12D | Most common in PDAC, ~17% of CRC [1] [3] | Pancreatic ductal adenocarcinoma [1] | Increased intrinsic exchange rate; impaired GAP-mediated hydrolysis [1] |
| G12V | Common in NSCLC and PDAC [1] | NSCLC, PDAC [1] | Minimal change in intrinsic exchange; impaired hydrolysis [1] |
| G12R | ~20% of PDAC [1] | Pancreatic ductal adenocarcinoma [1] | Reduced PI3K binding affinity [1] |
| G13D | ~8% of CRC [1] [3] | Colorectal cancer [1] | High intrinsic exchange rate; short-lived GDP state [1] [4] |
| Q61H/L | Less common [1] | Multiple cancer types [1] | Severely impaired GTP hydrolysis [1] |
The distribution of KRAS mutations varies significantly across cancer types, reflecting different etiologies and selection pressures:
The discovery of the switch-II pocket (S-IIP) beneath the effector-binding switch-II region enabled the development of covalent inhibitors targeting the KRASG12C mutant protein [2] [3]. These inhibitors exploit the unique cysteine residue at position 12 for selective covalent binding.
Table 2: Comparison of Direct KRASG12C Inhibitors
| Inhibitor | Chemical Class | Binding Mechanism | Key Clinical Findings | Resistance Mechanisms |
|---|---|---|---|---|
| Sotorasib (AMG510) | R-atropisomer with quinazolinone core [6] | Irreversible covalent binding to KRASG12C in GDP-bound state [3] [6] | FDA-approved for NSCLC; ORR: 37% in NSCLC, 7% in CRC [5] | EGFR-mediated MAPK reactivation, KRAS mutations, gene amplifications [1] [5] |
| Adagrasib (MRTX849) | Structurally distinct from sotorasib [4] | Covalent binding to KRASG12C with enhanced pharmacokinetics [4] | FDA-approved for NSCLC; ORR: 45% in NSCLC, 18% in CRC [5] | Similar to sotorasib; HER2 amplification, aberrant KRAS localization [5] |
| Divarasib (GDC-6036) | Next-generation inhibitor [4] | Covalent binding with improved potency [4] | Ongoing clinical trials; promising early efficacy data [4] | Under characterization [4] |
Mechanism of KRASG12C inhibitors trapping the protein in its inactive GDP-bound state through covalent binding to cysteine 12.
Beyond allele-specific approaches, pan-KRAS inhibitors represent a promising strategy for broader inhibition across multiple KRAS mutants:
Despite the efficacy of direct KRAS inhibitors, multiple resistance mechanisms limit their long-term effectiveness, necessitating combination approaches.
Major resistance mechanisms to KRAS inhibitors categorized as direct (on-target) and indirect (bypass signaling) pathways.
The KRAS inhibitor landscape continues to evolve with several promising next-generation approaches:
Although data on "KRAS inhibitor-18" is unavailable, the tables below summarize the in vitro efficacy of other KRAS inhibitors documented in recent research, which can guide your experimental design and benchmarking.
Table 1: Direct KRAS Inhibitors and In Vitro Efficacy
| Inhibitor Name | Target | Key In Vitro Findings / Measured Parameters | Cellular Models Used | Potency (IC50 / EC50 / Kd) | Citation |
|---|---|---|---|---|---|
| Sotorasib (AMG510) | KRASG12C | Covalent modification of KRASG12C; inhibition of pERK, pS6; cell viability inhibition [1] [2] | NCI-H358, MIA PaCa-2 | Sub-nanomolar to nanomolar range [1] | |
| Adagrasib (MRTX849) | KRASG12C | Covalent modification; inhibition of active RAS (RBD capture assay); inhibition of downstream signaling (pERK); cell viability in 2D/3D cultures [1] | 17 KRASG12C-mutant cell lines | IC~50~: 10 - 973 nM (2D); 0.2 - 1042 nM (3D) [1] | |
| BI-2865 (Pan-KRAS) | Various KRAS mutants (G12C/D/V, G13D, etc.) | Binds inactive (GDP-bound) KRAS; inhibits nucleotide exchange; inhibits proliferation [3] | Engineered BaF3 cells | K~d~: 10-40 nM (GDP-KRAS); Proliferation IC~50~: ~140 nM [3] | |
| BI-2852 | Switch I/II pocket | Binds both active & inactive KRAS; blocks GEF, GAP, effector interactions; inhibits pERK/pAKT; anti-proliferative effect [4] | NCI-H358 | K~d~: nanomolar range; anti-proliferation: low µM range [4] |
Table 2: Standard In Vitro Assays for KRAS Inhibitor Evaluation
| Assay Category | Specific Assay Type | Measured Parameters / Readout | Key Findings from Literature |
|---|---|---|---|
| Target Engagement & Binding | Protein Modification Assay | Electrophoretic mobility shift [1] | MRTX849 showed a maximal mobility shift of KRASG12C by 1 hour at concentrations as low as 2 nM [1]. |
| Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) | Binding affinity (K~d~), kinetics (k~on~, k~off~) [3] [4] | BI-2865 binds GDP-loaded KRAS with K~d~ of 10-40 nM and a dissociation rate (k~off~) of 0.015-0.05 s⁻¹ [3]. | |
| Downstream Signaling | Western Blot / Immunoassay | Phosphorylation of ERK (pERK), AKT (pAKT), S6 (pS6) [1] [5] | Sotorasib and MRTX849 inhibit pERK and pS6 in KRASG12C cell lines with IC~50~ values in the single-digit nanomolar range [1]. |
| RAS Activation Assay | RAF RBD pull-down / ELISA for GTP-bound RAS [1] | MRTX849 inhibited active RAS in H358 and MIA PaCa-2 cells [1]. | |
| Phenotypic Effects | Cell Viability / Proliferation | 2D (monolayer) and 3D (spheroid) growth assays [1] | MRTX849 showed broader potency and lower IC~50~ values in 3D spheroid models compared to 2D cultures [1]. |
| Nucleotide Exchange & Hydrolysis | SOS1-catalyzed or EDTA-stimulated exchange; GAP-assisted hydrolysis [3] [4] | BI-2852 blocks nucleotide exchange and GAP interactions, leading to no net change in cellular GTP-RAS levels [4]. |
Here is a consolidated view of the core experimental workflows used in the cited studies, which illustrate the standard methodologies for evaluating KRAS inhibitors in vitro.
Experimental workflow for evaluating KRAS inhibitors in vitro.
Based on the literature, here are more detailed methodologies for key experiments:
Since "this compound" is not identified in the current scientific literature, you may need to:
The field has moved beyond single-target inhibitors to encompass a diverse array of strategies. The table below summarizes the main classes of direct KRAS inhibitors based on the search results.
| Inhibitor Class | Target / Mechanism | Representative Compounds (Examples) | Key Features / Development Status |
|---|---|---|---|
| Covalent G12C Inhibitors | Binds covalently to cysteine of KRASG12C, trapping it in inactive (GDP-bound) state [1] [2]. | Sotorasib (AMG 510), Adagrasib (MRTX849) [1] [2] | First FDA-approved direct KRAS inhibitors; effective in NSCLC [1] [2]. |
| G12D Inhibitors | Targets KRASG12D mutant, often using non-covalent interactions with a specific pocket [3]. | MRTX1133, Zoldonrasib (RMC-9805), ERAS-5024 [3] [4] | Zoldonrasib shows promising early clinical trial results (61% response rate in NSCLC) [4]. |
| "ON"-State G12C Inhibitors | Targets the active (GTP-bound) state of KRASG12C [5]. | Elironrasib (RMC-6291) [5] | Designed to overcome resistance to "OFF"-state inhibitors; 42% ORR in post-sotorasib/adagrasib patients [5]. |
| Pan-KRAS Inhibitors | Non-covalently binds inactive state of multiple KRAS mutants (G12A/C/D/F/V/S, G13C/D, Q61H, etc.) while sparing HRAS/NRAS [6]. | BI-2865 [6] | Prevents nucleotide exchange; shows broad anti-tumor activity in preclinical models without targeting a single mutation [6]. |
| Cyclic Peptide Inhibitors | Middle-size cyclic peptides identified via mRNA display; can access difficult intracellular targets [7]. | LUNA18 [7] | Potential for oral absorption; optimization of side chains can fine-tune pharmacokinetic profile [7]. |
Different inhibitor classes employ distinct mechanisms, but the core principle involves disrupting the KRAS signaling pathway, which is crucial for cancer cell growth and survival.
This diagram illustrates the core KRAS signaling pathway and the points where different inhibitor classes intervene.
KRAS is a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state [8]. Oncogenic mutations (e.g., at codons 12, 13, 61) disrupt this cycle, locking KRAS in its active form and leading to continuous signaling through pathways like MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR, which drive tumor growth [8] [2].
For researchers characterizing KRAS inhibitors, a combination of biochemical, biophysical, and cellular assays is essential. The following workflow outlines a standard process for evaluating compound activity, synthesizing protocols from the search results [9] [10].
This workflow outlines the key experimental methods used to characterize KRAS inhibitors, from initial binding to functional cellular effects.
A 2020 study offers an excellent, detailed protocol for developing a pharmacophore model for inhibitors targeting the SOS1-KRAS interaction [1]. The workflow is comprehensive, and its key steps are summarized in the diagram below.
Diagram of the pharmacophore-based virtual screening workflow for KRAS inhibitors.
The table below outlines the core components and experimental protocols for the key steps in this methodology.
| Step | Core Components / Software | Key Experimental Protocol Details |
|---|---|---|
| Model Generation | Protein-Ligand Complex: PDB ID 4DST (inhibitor 9LI/DCAI). Software: LigandScout (v3.1). | Automated analysis of the crystal structure to define steric/electronic features: H-bond donors/acceptors, hydrophobic areas, aromatic rings, and ionizable areas [1]. |
| Virtual Screening | Database: National Cancer Institution (NCI) database. Query: Flavan-like structure. Filter: >70% similarity to pharmacophore model [1]. | Pharmacophore search used as initial filter to retrieve structurally diverse compounds with essential binding features from large chemical libraries [1]. |
| Docking Simulation | Software: AutoDock Vina (v1.1.2). Protein Prep: PDB 4DSU, removed water, kept GDP, added polar Hs. Grid Box: 25x25x25 Å centered on SOS1 binding pocket [1]. | Docking validates spatial orientation and calculates binding affinity (free energy of binding). Protocol validated by re-docking native ligand (RMSD < 2.0 Å) [1]. |
| MD Simulation | Software: Molecular Dynamic (MD) Simulations. Purpose: Assess compound-protein complex stability over time [1]. | 100 ns MD simulations used to confirm that top candidates (e.g., Auriculasin) achieve equilibrium faster and maintain more stable interactions than the reference inhibitor [1]. |
Beyond the classic methodology, research has advanced significantly, leading to several new classes of KRAS inhibitors.
| Inhibitor Class | Key Example(s) | Mechanism of Action & Notes |
|---|---|---|
| Covalent G12C Inhibitors | Sotorasib, Adagrasib [2] | Covalently bind to the mutant cysteine in KRAS G12C, trapping it in the inactive (GDP-bound) state. Approved for clinical use [2]. |
| Pan-KRAS Inhibitors | BI-2865 [3], RMC-7977 [4] | Non-covalent, broad-spectrum inhibitors that target the inactive state of multiple KRAS mutants (e.g., G12A/C/D/F/V/S, G13C/D) and even wild-type KRAS, showing promise against a wide range of KRAS-driven cancers [3] [4]. |
| Cyclic Peptide Inhibitors | LUNA18 [5] | Middle-sized cyclic peptides identified from mRNA display libraries. They represent a promising modality for targeting tough intracellular proteins and offer potential for oral absorption [5]. |
| Quantum-Computing Designed | ISM061-018-2, ISM061-022 [6] | Novel inhibitors discovered using a hybrid quantum-classical generative model. This represents a cutting-edge computational approach to explore chemical space and design new binders [6]. |
To better understand the context of these discoveries, the following diagram shows the simplified KRAS signaling pathway and the mechanisms of different inhibitor types.
Simplified KRAS signaling pathway and inhibitor mechanisms. GEFs: Guanine nucleotide Exchange Factors; GAPs: GTPase-Activating Proteins.
The search results indicate that while a specific "KRAS inhibitor-18" pharmacophore is not publicly detailed, the general methodology is well-established. The referenced workflows provide a robust template that can be adapted using modern compound data.
The table below summarizes potential KRAS inhibitors identified through various computational studies, providing their binding affinities and types of evidence.
| Inhibitor Name / Code | Target / Specificity | Key Findings / Binding Affinity | Type of Evidence | Source / Reference |
|---|---|---|---|---|
| Auriculasin (Compound 1a/3a) | SOS1-KRAS interaction [1] | Better docking scores and faster equilibrium than approved inhibitor 9LI; potential oral drug candidate [1] | Pharmacophore model, Molecular Docking, MD Simulation (100 ns) [1] | Discovery of direct inhibitor of KRAS oncogenic protein by natural products... |
| ZINC32502206 & ZINC98363763 | KRAS active site [2] | Binding energies of -10.50 and -10.01 kcal/mol, superior to control AMG 510 (-9.10 kcal/mol) [2] | Virtual Screening (530 natural compounds), ADMET prediction [2] | Molecular docking analysis of KRAS inhibitors for cancer ... |
| TH-Z835 & TH-Z827 | KRASG12D (GDP & GTP bound) [3] | IC50 of 1.6 µM and 3.1 µM; forms salt bridge with Asp12; binds to both active and inactive states [3] | X-ray Crystallography, ITC, Enzymatic Assays [3] | KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge |
| NPA019556 & NPA032945 | KRASG12D [4] | XP GScores of -9.43 & -9.04 kcal/mol; more stable binding than MRTX1133 in 100 ns MD simulations [4] | Structure-Based Virtual Screening, MD Simulation (100 ns), DCCM, PCA [4] | Investigation of potential KRASG12D inhibitors... |
| Compound 0375-0604 | KRASG12D, G12C, Q61H [5] | Binding affinity (KD) of 92 µM; inhibits GTP-KRAS formation; selective cytotoxicity in mutant NSCLC cells [5] | Molecular Docking Virtual Screening, Biolayer Interferometry (BLI), Cell Viability Assays [5] | Identification of a New Potent Inhibitor Targeting KRAS ... |
| ISM061-018-2 & ISM061-022 | Pan-Ras (ISM061-018-2), Selective for G12R/Q61H (ISM061-022) [6] | KD of 1.4 µM for ISM061-018-2; IC50 in µM range in cell-based assays [6] | Hybrid Quantum-Classical Generative Model, SPR, Cell-Based MaMTH-DS Assay [6] | Quantum-computing-enhanced algorithm unveils potential ... |
Here are detailed methodologies for key experiments cited in the literature.
1. Virtual Screening & Molecular Docking Protocol This is a standard workflow for identifying potential hits from large compound libraries [1] [2] [5].
2. Molecular Dynamics (MD) Simulation Protocol MD simulations assess the stability of protein-ligand complexes over time [1] [4].
3. Binding Affinity Measurement via Biolayer Interferometry (BLI) BLI is a label-free method for measuring biomolecular interactions in real-time [5].
The following diagrams, defined using the DOT language, illustrate the core KRAS signaling pathway and a generalized workflow for computational inhibitor discovery. You can render these scripts with Graphviz to generate the diagrams.
KRAS acts as a molecular switch in key cancer pathways.
A generalized workflow for computational KRAS inhibitor discovery.
Beyond standard docking, advanced methods are pushing the boundaries of KRAS inhibitor discovery.
To create your own diagrams based on the provided DOT scripts:
dot (e.g., dot -Tpng your_graph.dot -o output.png) or one of the many available graphical interfaces and language bindings [8].labeldistance to ensure readable edge labels [9].
| Inhibitor Name | Target | Mechanism of Action | Key SAR Insights |
|---|---|---|---|
| BI-2852 [1] | Switch I/II pocket (Pan-KRAS) | Non-covalent, binds a shallow pocket on both active & inactive KRAS, blocking GEF, GAP, and effector interactions. [1] | Identified via fragment-based screening. Weakly binding fragments (KD >1 mM) were optimized using structure-based design. An indole scaffold with a pendant basic amine was key, forming a charged interaction with Asp54. [1] |
| BI-2865 (Pan-KRASi) [2] | Switch II pocket (KRAS-selective) | Non-covalent, preferentially binds the inactive (GDP-bound) state with high affinity, blocking nucleotide exchange. [2] | Developed from a G12C-inhibitor scaffold by removing the covalent warhead. A prolinol substituent and pyrimidine linker were introduced to create a direct ionic interaction with Glu62 and a water-mediated H-bond network with Arg68 and Gln61. [2] |
| TH-Z835 Series [3] | KRASG12D | Binds via a salt bridge with mutant Asp12 residue, inducing a switch-II pocket (S-IIP). Binds both GDP and GTP-bound states. [3] | A methyl-substituted piperazine moiety is critical for forming a salt bridge with Asp12. A cyclization strategy to restrain the piperazine's conformational freedom improved binding affinity by optimizing entropy (ΔS). [3] |
| LUNA18 (& related peptides) [4] | KRASG12D | Middle-size cyclic peptide identified via mRNA display. Inhibits KRAS-SOS1 interaction by binding a hydrophobic cleft between Switch II and α3-helix. [4] | SAR studies on the cyclic peptide scaffold showed broad tolerance for modifications at positions near the mRNA tag linkage site (C-terminus, positions 1, 2, 10), allowing for optimization of pharmacokinetic (PK) profiles without losing potency. [4] |
The following experimental workflows are standard in the field for establishing the activity and mechanism of KRAS inhibitors, as referenced in the available literature.
Experimental workflow for KRAS inhibitor characterization.
The development of the inhibitors above illustrates several strategic solutions to the historical challenge of drugging KRAS.
Oncogenic KRAS mutations are key drivers in many cancers, most notably in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma [1] [2]. KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. Mutations, such as those at glycine 12 (e.g., G12C, G12D, G12V), impair GTP hydrolysis, leading to constitutive KRAS activation and persistent signaling through pathways like MAPK/ERK and PI3K/AKT/mTOR, which promote uncontrolled cell proliferation and tumor survival [1] [2].
Cell proliferation assays are therefore fundamental for evaluating the efficacy of KRAS inhibitors (KRASi), which aim to block this oncogenic signaling. These assays help determine the potency of direct inhibitors and are crucial for identifying and overcoming primary and acquired resistance mechanisms [3] [4].
The following table summarizes the core methodologies used in recent studies for profiling KRAS inhibitors.
| Assay Type | Cell Lines Used | Key Parameters Measured | Procedure Overview |
|---|
| 2D Cell Viability (SRB/CCK-8) [5] [4] | MIA PaCa-2 (pancreatic), NCI-H358 (lung), Ba/F3 (engineered) | Half-maximal inhibitory concentration (IC₅₀) | 1. Seed cells in 96-well plates (3,000-5,000 cells/well). 2. After 24h, add compound in serial dilutions. 3. Incubate for 72-120 hours. 4. Add assay reagent (e.g., CCK-8), incubate 1-4 hours. 5. Measure absorbance at 450 nm. | | 3D Organoid Viability [3] | Patient-derived xenograft (PDX) organoids | IC₅₀, Growth Inhibition | 1. Culture organoids in ultra-low attachment plates. 2. Add inhibitor using a digital dispenser. 3. Incubate for 7 days. 4. Add CellTiter-Glo 3D reagent. 5. Measure luminescence. | | Colony Formation [5] [4] | MIA PaCa-2, NCI-H1373 | Long-term survival & proliferative capacity | 1. Seed at low density (200-1000 cells/well). 2. Add compounds 18h post-seeding. 3. Culture for 7-14 days, changing medium regularly. 4. Fix with 4% paraformaldehyde, stain with crystal violet. 5. Image and quantify colonies. |
To ensure reliable and reproducible results, please adhere to the following critical experimental conditions and best practices:
A proliferation assay demonstrating potency should be followed by mechanistic studies to confirm on-target inhibition and understand the downstream effects.
The following diagram illustrates the logical workflow from KRAS inhibition to the observed anti-proliferative effects.
Proliferation assays are pivotal for addressing key challenges in targeting KRAS:
The Kirsten rat sarcoma viral oncogene homolog (KRAS) represents one of the most frequently mutated oncogenes in human cancer, with significant prevalence in pancreatic ductal adenocarcinoma (≈95%), colorectal cancer (≈40%), and non-small cell lung cancer (NSCLC) (25-30%) [1] [2]. For nearly four decades, KRAS was considered "undruggable" due to its smooth protein surface with no obvious deep pockets for drug binding, picomolar affinity for GTP/GDP, and high intracellular GTP concentrations that thwarted competitive inhibition approaches [3] [2]. The breakthrough came with the discovery of a unique allosteric pocket beneath the switch-II region that could be targeted specifically in the KRAS G12C mutant, where glycine is substituted for cysteine at codon 12 [3]. This discovery led to the development of covalent inhibitors that trap KRAS in its inactive GDP-bound state, with the first agents (sotorasib and adagrasib) receiving FDA approval in 2021 and 2022, respectively, for previously treated KRAS G12C-mutant NSCLC [4] [5].
Despite this milestone, KRAS G12C inhibitor monotherapies have demonstrated limited clinical efficacy due to both primary and acquired resistance mechanisms [4] [6]. Objective response rates with single-agent therapy range from 37-43% in NSCLC and are substantially lower in colorectal cancer (≈10-20%) [4]. The heterogeneity of treatment responses across cancer types and the nearly universal development of resistance have highlighted the necessity for rational combination therapies to enhance the depth and durability of clinical responses [4] [6] [7]. These combinations aim to address the complex adaptive feedback mechanisms and bypass signaling pathways that tumor cells utilize to evade KRAS G12C inhibition [6]. The emerging understanding of KRAS biology and resistance mechanisms has catalyzed the development of numerous combination strategies that represent the current frontier in targeting this once "undruggable" oncogene.
The initial wave of KRAS-targeted therapies primarily consists of covalent inhibitors that specifically target the KRAS G12C mutation by binding to the switch-II pocket in the GDP-bound inactive state [3] [5]. These first-generation inhibitors include sotorasib (AMG-510), which received accelerated FDA approval in May 2021 based on the CodeBreak 100 trial demonstrating a 37.1% objective response rate in previously treated KRAS G12C-mutant NSCLC, and adagrasib (MRTX849), approved in December 2022 based on the KRYSTAL-1 trial showing a 42.9% objective response rate in a similar population [4] [3]. These agents function as molecular switches that lock KRAS G12C in its inactive conformation, preventing GTP binding and downstream signaling through key pathways like MAPK and PI3K-AKT [5].
The limitations of these first-generation inhibitors have spurred the development of next-generation KRAS G12C inhibitors with improved properties and alternative mechanisms of action [4] [8]. Several agents are currently in early-phase clinical trials, including LY3537982, JDQ443, divarasib (GDC-6036), and HRS-7058 [4] [9]. Perhaps the most innovative approach comes from a new class of RAS(ON) inhibitors that target the active GTP-bound state of KRAS G12C rather than the inactive GDP-bound form [8]. Representative agents in this class include elironrasib (RMC-6291) and RMC-4998, which form a tri-complex with cyclophilin A and GTP-bound KRAS G12C, effectively blocking effector interactions [8] [7]. Early clinical data for elironrasib shows promising efficacy even in patients previously treated with KRAS G12C(OFF) inhibitors, with a 42% objective response rate observed in the phase 1 RMC-6291-001 trial [8].
Beyond G12C-targeted agents, the field is rapidly expanding to address other prevalent KRAS mutations. KRAS G12D inhibitors represent the next frontier, with several candidates in clinical development, including HRS-4642, INCB161734, and the KRAS G12D selective protein degrader ASP3082 [9]. Early-phase data presented at the 2025 ESMO Congress demonstrated objective response rates of 20-24% in pancreatic cancer with these novel G12D inhibitors, highlighting their emerging potential [9]. Additionally, pan-RAS inhibitors such as daraxonrasib are being explored to target multiple RAS isoforms and mutations simultaneously [8].
Table 1: Approved and Investigational KRAS-Targeted Agents
| Agent | Mechanism | Development Stage | Key Clinical Findings |
|---|---|---|---|
| Sotorasib (AMG-510) | KRAS G12C(OFF) inhibitor | FDA-approved (NSCLC) | ORR 37.1%, mPFS 6.8 mos, mOS 12.5 mos [4] |
| Adagrasib (MRTX-849) | KRAS G12C(OFF) inhibitor | FDA-approved (NSCLC) | ORR 42.9%, mPFS 6.5 mos, mOS 12.6 mos [4] |
| Elironrasib (RMC-6291) | KRAS G12C(ON) inhibitor | Phase 1 | ORR 42% in prior G12Ci-treated pts, mPFS 6.2 mos [8] |
| Divarasib (GDC-6036) | KRAS G12C(OFF) inhibitor | Phase 1/2 | ORR 53.4% in NSCLC, 29.1% in CRC [4] |
| HRS-4642 | KRAS G12D inhibitor | Phase 1 | ORR 23.7% in NSCLC, 20.8% in PDAC [9] |
| INCB161734 | KRAS G12D inhibitor | Phase 1 | ORR 20-34% in PDAC [9] |
| ASP3082 | KRAS G12D degrader | Phase 1 | Early activity with ≤5% Gr≥3 TRAEs [9] |
| Zoldonrasib | KRAS G12D inhibitor | Phase 1 | Planned phase 3 trials [8] |
The development of resistance to KRAS G12C inhibitors occurs through multiple molecular mechanisms that can be broadly categorized as primary (intrinsic) or acquired (adaptive) resistance [4] [6]. Primary resistance refers to the limited initial response observed in certain tumor types, particularly colorectal cancer, where objective response rates to single-agent KRAS G12C inhibitors are only 9.7-19% compared to 37-43% in NSCLC [4]. This primary resistance is largely mediated by feedback reactivation of upstream signaling nodes, particularly receptor tyrosine kinases (RTKs) such as EGFR, which maintain activation of the MAPK pathway despite KRAS G12C inhibition [4]. In colorectal cancer, the high expression of EGFR creates a bypass signaling mechanism that allows tumor cells to circumvent KRAS blockade, explaining the markedly superior efficacy observed when KRAS G12C inhibitors are combined with EGFR inhibitors in this cancer type [4].
Acquired resistance develops in tumors that initially respond to therapy but later progress, and involves diverse molecular adaptations that typically reactivate RAS-MAPK signaling or activate alternative survival pathways [4] [6]. Genomic analyses of resistant tumors have identified secondary KRAS mutations (including G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, and Y96C), KRAS amplification, and acquired mutations in other RAS-MAPK pathway components (including MET, NRAS, BRAF, MAP2K1, RET alterations and oncogenic fusions in ALK, RET, BRAF, RAF1, and FGFR3) [4]. Additional resistance mechanisms include histologic transformation from adenocarcinoma to squamous cell carcinoma and upregulation of parallel signaling pathways such as PI3K-AKT-mTOR [4] [7]. The heterogeneity of these resistance mechanisms underscores the challenge of achieving durable responses with monotherapy and highlights the need for personalized combination approaches based on the specific resistance pathways operating in individual tumors.
The rationale for specific combination strategies is grounded in the intricate cross-talk and feedback loops within oncogenic signaling networks [7]. KRAS signals through multiple effector pathways, most notably the RAF-MEK-ERK (MAPK) cascade and the PI3K-AKT-mTOR axis, which regulate fundamental cellular processes including proliferation, survival, metabolism, and protein synthesis [7] [2]. When one arm of KRAS signaling is inhibited, compensatory activation of parallel or downstream pathways frequently occurs, allowing tumor cells to maintain viability and proliferative capacity [6] [7].
Preclinical studies have demonstrated that combined inhibition of both MAPK and PI3K-mTOR pathways results in synergistic anti-tumor effects in KRAS-mutant models [7]. For instance, the combination of KRAS G12C inhibitors with mTORC1-selective kinase inhibitors has been shown to synergistically inhibit cyclin D1 expression and cap-dependent translation while simultaneously upregulating the pro-apoptotic protein BIM and inhibiting the anti-apoptotic protein MCL-1 [7]. This coordinated regulation of both proliferation and apoptosis effectors results in significantly enhanced tumor cell death and durable tumor regressions in vivo that are not achievable with either agent alone [7]. Similar synergistic relationships have been observed when combining KRAS G12C inhibitors with agents targeting upstream regulators (SHP2, SOS1) or parallel pathways (CDK4/6, YAP/TAZ-TEAD), providing a strong mechanistic foundation for clinical combination strategies [4] [6].
Table 2: Targeted Therapy Combinations with KRAS G12C Inhibitors
| Combination Class | Specific Agents | Mechanistic Rationale | Clinical Evidence |
|---|---|---|---|
| EGFR inhibitors | Cetuximab, panitumumab, afatinib | Prevent RTK-mediated adaptive resistance | Enhanced efficacy in CRC: ORR from ~10% (mono) to ~30-40% (combo) [4] |
| SHP2 inhibitors | TNO155, RMC-4630 | Block upstream RAS activation via GEF signaling | Phase 1/2 trials ongoing; preclinical synergy [4] [6] |
| MEK inhibitors | Trametinib, selumetinib | Vertical pathway inhibition | Limited single-agent efficacy; combos show enhanced antitumor activity [6] |
| mTOR inhibitors | mTORC1-selective inhibitors | Block parallel survival pathway | Preclinical synergy; deep, durable tumor regressions in vivo [7] |
| SOS1 inhibitors | BI-3406 | Prevent KRAS GDP-GTP cycling | Preclinical evidence of enhanced pathway suppression [4] |
| CDK4/6 inhibitors | Palbociclib, abemaciclib | Overcome cell cycle dysregulation | Trials ongoing; rationale based on RB phosphorylation status [4] |
The integration of EGFR inhibitors with KRAS G12C inhibitors has emerged as a particularly effective strategy for KRAS G12C-mutated colorectal cancer, where high EGFR expression drives primary resistance to KRAS monotherapy [4]. Clinical trials combining adagrasib with cetuximab have demonstrated substantially improved response rates compared to adagrasib alone (approximately 30-40% versus 19%), leading to FDA approval of this combination for previously treated KRAS G12C-mutant CRC [4]. The mechanistic basis for this synergy involves simultaneous blockade of EGFR-mediated upstream activation and KRAS G12C downstream signaling, creating a more comprehensive inhibition of the MAPK pathway [4].
Another promising approach combines KRAS G12C inhibitors with SHP2 allosteric inhibitors, which target the non-receptor protein tyrosine phosphatase SHP2 (encoded by PTPN11) that links activated RTKs to RAS activation [4] [6]. SHP2 plays a critical role in the feedback reactivation of wild-type RAS and other RAS isoforms following KRAS G12C inhibition, and its blockade prevents this adaptive resistance mechanism [6]. Preclinical models have demonstrated that combined KRAS G12C and SHP2 inhibition results in more durable suppression of MAPK signaling and enhanced antitumor efficacy compared to either agent alone [6]. Several SHP2 inhibitors are currently in clinical development specifically for combination with KRAS G12C inhibitors.
The combination of KRAS G12C inhibitors with mTORC1-selective kinase inhibitors represents a particularly synergistic approach based on the convergence of ERK and mTOR signaling on critical cellular processes [7]. Research has shown that sensitivity to KRAS G12C inhibition is strongly correlated with inhibition of mTORC1 activity, and resistant cell lines consistently demonstrate reactivation of PI3K-AKT-mTOR signaling despite effective MAPK pathway suppression [7]. The combination causes synergistic inhibition of cyclin D1 expression and cap-dependent translation, while simultaneously modulating the balance of pro- and anti-apoptotic BCL-2 family proteins to favor apoptosis [7]. In vivo, this combination has produced deep, durable tumor regressions that are well tolerated, suggesting a favorable therapeutic index [7].
Table 3: Immunotherapy and Chemotherapy Combinations with KRAS Inhibitors
| Combination Approach | Specific Agents | Mechanistic Rationale | Clinical Evidence |
|---|---|---|---|
| Immune checkpoint inhibitors | Anti-PD-1/L1 (pembrolizumab, nivolumab) | Reverse KRAS-mediated immunosuppressive TME | Early trials show promise; ORR ~50% in 1L NSCLC [5] |
| Chemotherapy | Platinum-based regimens, docetaxel | Cytotoxic synergy and immunogenic cell death | Preliminary results reported; extensive clinical experience [4] |
| XPO1 inhibitors | Selinexor | Nuclear retention of tumor suppressors (p53) | Phase 1: PFS 28.4 vs 5.2 mos in TP53wt EC; trials in NSCLC [1] |
The combination of KRAS G12C inhibitors with immune checkpoint inhibitors represents a particularly promising approach based on the potential for synergistic immunomodulatory effects [5]. KRAS mutations have been shown to shape the tumor immune microenvironment through multiple mechanisms, including upregulation of PD-L1 expression, impairment of tumor-infiltrating T cell function, and creation of an overall immunosuppressive milieu [5]. Preclinical evidence suggests that KRAS G12C inhibition can reverse these immunosuppressive effects and enhance tumor immunogenicity, potentially creating a more favorable environment for checkpoint inhibitor therapy [5]. Early clinical data combining sotorasib or adagrasib with anti-PD-1/L1 antibodies have shown promising efficacy, with response rates of approximately 50% in first-line NSCLC, though careful monitoring for hepatotoxicity and other immune-related adverse events is warranted [5].
Chemotherapy combinations with KRAS G12C inhibitors build upon the established role of cytotoxic agents in the treatment of KRAS-mutant cancers while potentially leveraging immunogenic cell death mechanisms to enhance antitumor immune responses [4]. Standard platinum-based chemotherapy remains a cornerstone of treatment for many KRAS-mutant solid tumors, and preliminary results from trials combining KRAS G12C inhibitors with chemotherapy have been reported, though comprehensive data from larger trials are still awaited [4]. The triple combination of KRAS G12C inhibitors with chemotherapy and immune checkpoint inhibitors represents an area of active investigation, with the potential to simultaneously target tumor cells through multiple complementary mechanisms.
An innovative approach involves combining KRAS G12C inhibitors with XPO1 inhibitors such as selinexor, which functions by blocking nuclear export of tumor suppressor proteins including p53 [1]. KRAS-mutated cancer cells appear particularly sensitive to XPO1 inhibition, especially in the context of wild-type TP53 [1]. In the phase 3 SIENDO trial for endometrial cancer, selinexor demonstrated a remarkable improvement in median progression-free survival compared to placebo (28.4 versus 5.2 months) in the TP53 wildtype subgroup [1]. Similar principles are being explored in KRAS-mutant NSCLC, where approximately 15% of lung adenocarcinomas carry both KRAS mutations and wild-type TP53, defining a potential target population for this combination approach [1].
Cell Viability and Synergy Assays: The evaluation of KRAS inhibitor combinations begins with comprehensive in vitro screening using KRAS-mutant cell lines representative of different cancer types (e.g., NCI-H358 [lung], MIA PaCa-2 [pancreas], HCT-116 [colorectal]) [6] [2]. Cells should be cultured in appropriate media and treated with serial dilutions of individual agents and their combinations in a matrix format (e.g., 6×6 design) covering a concentration range typically from 1 nM to 10 μM. Cell viability is assessed after 72-96 hours of exposure using validated methods such as CellTiter-Glo luminescent assay or MTT assay, with each condition performed in at least three technical replicates [6]. Synergy analysis is performed using reference models such as Chou-Talalay or Bliss independence, with combination indices (CI) < 0.9 indicating synergy, 0.9-1.1 additivity, and >1.1 antagonism [6] [7].
Pathway Inhibition and Adaptive Response Monitoring: To characterize the molecular effects of combination treatments, parallel experiments should assess pathway modulation at multiple timepoints (e.g., 2, 6, 24, 48, 72 hours) following drug exposure [6] [7]. Cells are treated with IC50 concentrations of individual agents and their combinations, followed by collection of protein lysates for Western blot analysis or RNA for transcriptomic profiling [6]. Key signaling nodes to evaluate include pERK1/2 (T202/Y204), pAKT (S473), pS6 (S235/236), p4E-BP1 (T37/46), and cleaved PARP as a marker of apoptosis [6] [7]. Adaptive responses are particularly important to monitor, as resistant cells typically show reactivation of MAPK and PI3K signaling within days of initial inhibition [6]. For transcriptomic analysis, RNA sequencing should focus on ERK-regulated transcripts with short half-lives (e.g., DUSP6, SPRY4, ETV4, ETV5, FOS) that provide dynamic readouts of pathway activity [7].
Mouse Xenograft Models: For in vivo evaluation of combination therapies, establish xenograft models by subcutaneously implanting 3-5 million KRAS-mutant cancer cells (or patient-derived xenograft fragments) into the flanks of immunocompromised mice (e.g., NSG or nude mice) [7]. When tumors reach approximately 150-200 mm³, randomize animals into treatment groups (n=8-10 per group) ensuring similar starting tumor size distributions. Administer vehicles, single agents, and combinations at predetermined doses based on prior pharmacokinetic studies, typically via oral gavage daily or on defined schedules (e.g., 5 days on/2 days off) [7].
Treatment Monitoring and Endpoint Analysis: Measure tumor dimensions 2-3 times weekly using calipers and calculate volumes using the formula: (length × width²)/2. Monitor body weight as an indicator of general tolerability. Treatment duration is typically 3-4 weeks or until control tumors reach endpoint size (e.g., 1500 mm³) [7]. Statistical analysis of tumor growth inhibition should compare combination groups to both vehicle and single-agent treatments using repeated measures ANOVA or mixed-effects models. For pharmacodynamic assessments, harvest tumors at specific timepoints (e.g., 2, 6, 24 hours after final dose) and process for Western blot analysis, immunohistochemistry (pERK, pS6, Ki67, cleaved caspase-3), or RNA in situ hybridization to validate target engagement and pathway modulation [7].
The field of KRAS-targeted therapy is rapidly evolving beyond first-generation G12C inhibitors toward broader mutation coverage and innovative therapeutic modalities [4] [9]. The encouraging early clinical data for KRAS G12D inhibitors such as HRS-4642 and INCB161734 in pancreatic cancer (20-34% objective response rates) demonstrates the feasibility of targeting non-G12C KRAS mutations [9]. Additionally, novel approaches such as ASP3082, a KRAS G12D selective protein degrader that harnesses the ubiquitin-proteasome system to eliminate mutant KRAS protein, represent an entirely different therapeutic strategy that may circumvent some limitations of traditional inhibitors [9]. Early data suggest this degradation approach may be associated with favorable toxicity profiles compared to direct inhibitors, with only 5% of patients experiencing grade ≥3 treatment-related adverse events [9].
The development of KRAS multi-specific inhibitors and combination strategies targeting the tumor microenvironment represents another frontier. Preclinical data have suggested promising combinations of KRAS G12C inhibitors with YAP/TAZ-TEAD inhibitors, focal adhesion kinase (FAK) inhibitors, and surprisingly, a reconsideration of farnesyltransferase inhibitors in specific mutational contexts [4] [3]. The improved understanding that certain KRAS mutants, particularly G12C, may exhibit enhanced sensitivity to farnesyltransferase inhibitors suggests potential for combination approaches that simultaneously target KRAS signaling and membrane localization [3].
Biomarker development will be critical for optimizing patient selection and treatment strategies. The correlation between TP53 status and response to XPO1 inhibition highlights the importance of comprehensive molecular profiling to identify predictive biomarkers for specific combinations [1]. Similarly, the presence of co-mutations in KEAP1, STK11, or CDKN2A has been associated with inferior outcomes to KRAS G12C inhibitor monotherapy, suggesting these genetic contexts may particularly benefit from combination approaches [4]. Implementation of serial circulating tumor DNA monitoring can help identify emerging resistance mutations and guide adaptive combination strategies, as demonstrated in studies where early molecular responses (≥90% reduction in KRAS G12D variant allele frequency) correlated with treatment efficacy [9].
Diagram 1: KRAS Inhibitor Combination Therapy Strategies. This diagram illustrates the key signaling pathways targeted by KRAS inhibitors, major resistance mechanisms that emerge, and the corresponding combination strategies designed to overcome these resistance pathways through vertical inhibition, horizontal inhibition, immunomodulation, and apoptosis enhancement approaches.
The development of effective combination regimens represents the current frontier in targeting KRAS-mutant cancers. While the approval of KRAS G12C inhibitors marked a historic breakthrough after four decades of effort, the limitations of monotherapy have become abundantly clear. The future management of KRAS-driven malignancies will likely involve personalized combination strategies informed by the specific KRAS mutation variant, co-mutation profile, tumor type, and prior treatment history. The promising clinical activity observed with combinations targeting vertical pathway inhibition (e.g., EGFR + KRAS G12C in CRC), parallel signaling nodes (e.g., mTOR + KRAS G12C), and immune modulation (e.g., PD-1 + KRAS G12C) provides a strong foundation for ongoing drug development. As the field advances with next-generation KRAS inhibitors, protein degraders, and novel combination partners, the prospect of achieving deep, durable responses for patients with KRAS-mutant cancers continues to brighten. Success will depend on the strategic integration of these approaches guided by robust biomarkers and thoughtful clinical trial design.
The KRAS oncogene represents one of the most frequently mutated drivers in human cancers, with particularly high prevalence in pancreatic ductal adenocarcinoma (>90%), colorectal cancer (30-50%), and non-small cell lung cancer (NSCLC, 20-30%) [1]. KRAS functions as a molecular switch that cycles between GTP-bound active and GDP-bound inactive states, regulating critical downstream signaling pathways including the MAPK/ERK cascade and PI3K-AKT-mTOR axis [1]. Oncogenic KRAS mutations, most commonly at codons 12, 13, and 61, impair GTP hydrolysis, locking KRAS in a constitutively active GTP-bound state that drives uncontrolled cell proliferation and survival [1]. The KRAS G12C mutation (glycine to cysteine substitution at codon 12) accounts for approximately 45% of all NSCLC-associated KRAS mutations, making it a prominent therapeutic target [1].
The development of KRAS G12C-specific inhibitors represents a landmark achievement in oncology, overcoming previous perceptions of KRAS as "undruggable" [1]. These inhibitors include covalent inhibitors (sotorasib and adagrasib) that selectively target the switch-II pocket of KRAS G12C in its GDP-bound state, and allosteric inhibitors that bind to regulatory sites to induce conformational changes [1]. More recently, pan-KRAS inhibitors and KRAS degraders have emerged as promising strategies to target multiple KRAS mutants simultaneously [2]. Despite these advances, therapeutic efficacy is often limited by both intrinsic and acquired resistance mechanisms, necessitating robust experimental approaches to evaluate inhibitor efficacy and identify resistance pathways [1] [3].
The MAPK/ERK pathway serves as the primary signaling conduit downstream of KRAS, making it a critical readout for assessing KRAS inhibitor efficacy [4]. This pathway transmits signals from cell surface receptors to nuclear transcription factors through a series of phosphorylation events, ultimately regulating cell proliferation, differentiation, and survival [4].
Cell Line Selection and Culture: For assessing KRAS inhibitor-18, select appropriate KRAS-mutant cell lines based on your specific research context. Common models include A549 (KRAS G12S) for non-G12C mutants, H358 (KRAS G12C) for G12C-specific studies, and various colorectal cancer lines such as SW48 for colorectal cancer contexts [5] [6]. Culture cells in recommended media supplemented with 10% FBS and maintain at 37°C with 5% CO₂. For starvation studies, use media with reduced serum (0.5-1% FBS) for 16-24 hours prior to treatment [6].
Compound Treatment and Dose-Response: Prepare this compound stock solutions in DMSO with aliquots stored at -20°C or -80°C. Perform dose-response treatments across a concentration range (typically 1 nM to 10 μM) for time courses ranging from 1 hour to 72 hours. Include DMSO vehicle controls in all experiments. For combination studies with MEK inhibitors (e.g., trametinib) or RTK inhibitors (e.g., anlotinib), optimize timing and sequencing based on the specific research question [6].
Cell Viability and Proliferation Assessment:
Apoptosis and Cell Cycle Analysis:
Western Blot Analysis of MAPK Pathway Components:
Quantitative Real-Time PCR (qRT-PCR) for Transcriptional Outputs:
Table 1: Key Assay Parameters for Evaluating this compound Efficacy
| Assay Type | Key Readouts | Time Points | Suggested Controls |
|---|---|---|---|
| Cell Viability | IC50 value, Growth inhibition % | 24, 48, 72 hours | DMSO, Untreated cells |
| Western Blot | p-ERK/ERK ratio, p-MEK/MEK ratio | 15 min, 30 min, 1, 2, 4, 8, 24 hours | EGF stimulation (100 ng/mL) |
| qRT-PCR | FOS, JUN, MYC expression | 2, 6, 12, 24 hours | Serum stimulation |
| Apoptosis | % Annexin V+ cells | 24, 48 hours | Staurosporine (1 μM) |
| Cell Cycle | G1, S, G2/M distribution | 24, 48 hours | Serum starvation |
For researchers specifically evaluating KRAS G12C inhibitors like this compound, specialized assays are necessary to account for the unique mechanism of action targeting the inactive GDP-bound state of KRAS G12C [1].
Covalent Binding Assessment:
Nucleotide Binding Assays:
Diagram 1: KRAS Signaling Pathway and Inhibitor Mechanism. This diagram illustrates the activation cycle of KRAS and the points of intervention for this compound, which covalently binds to the GDP-bound state of KRAS G12C, preventing nucleotide exchange and subsequent activation of the MAPK cascade [1] [4].
Diagram 2: Comprehensive Workflow for KRAS Inhibitor Profiling. This experimental workflow outlines the key steps in evaluating this compound, from initial cell-based assays to mechanistic studies and data analysis [6] [7].
Quantitative Assessment of Inhibitor Potency:
Assessment of Adaptive Resistance Mechanisms:
Combination Therapy Assessment:
Table 2: Common Resistance Mechanisms to KRAS Inhibitors and Experimental Detection Methods
| Resistance Mechanism | Detection Method | Potential Combination Strategy |
|---|---|---|
| Secondary KRAS mutations | Whole exome sequencing, Targeted NGS | Switch to alternative KRAS inhibitors [7] |
| KRAS wild-type amplification | qPCR, Western blot, CNV analysis | KRAS(GTP) inhibitors [7] |
| RTK feedback activation | Phospho-RTK array, Western blot | RTK inhibitors (anlotinib) [6] |
| Bypass pathway activation | Phospho-antibody arrays, RNA-seq | PI3K/AKT/mTOR inhibitors [1] |
| Phenotypic transformation | Immunofluorescence, Flow cytometry | AXL or SHP2 inhibitors [1] |
These application notes provide comprehensive protocols for evaluating this compound-mediated MAPK pathway inhibition. The integrated experimental approach combining cell viability assays, molecular readouts of pathway activity, and mechanistic studies of resistance enables robust characterization of inhibitor efficacy and potential resistance mechanisms. The rapidly evolving landscape of KRAS-targeted therapies, including emerging strategies such as KRAS(GTP) inhibitors [7], pan-KRAS inhibitors [2], and combination approaches [6], necessitates flexible experimental frameworks that can adapt to address specific research questions. By implementing these standardized protocols, researchers can generate comparable data across studies and accelerate the development of more effective KRAS-directed therapeutic strategies.
KRAS (Kirsten rat sarcoma viral oncogene homolog) represents one of the most frequently mutated oncogenes in human cancer, with particular prevalence in non-small cell lung cancer (NSCLC, 20-30%), colorectal cancer (CRC, 30-50%), and pancreatic ductal adenocarcinoma (PDAC, >90%) [1]. The G12C mutation (glycine to cysteine substitution at codon 12) constitutes the most common KRAS mutation subtype in NSCLC, accounting for approximately 39% of all KRAS mutations in this malignancy [2] [3]. For decades, KRAS was considered "undruggable" due to its smooth surface structure, picomolar affinity for GDP/GTP nucleotides, and lack of apparent deep binding pockets [1] [4]. This perception changed dramatically with the development of covalent allosteric inhibitors that specifically target the KRAS G12C mutant protein by exploiting a newly discovered switch II pocket that emerges in the GDP-bound state [4] [2].
The pharmacodynamic (PD) assessment of KRAS inhibitors requires a multifaceted approach that captures the complex molecular consequences of target engagement. KRAS functions as a molecular switch that regulates critical downstream signaling pathways including the RAF-MEK-ERK (MAPK) cascade and PI3K-AKT-mTOR axis [1]. The current generation of KRAS G12C inhibitors, including sotorasib (AMG510) and adagrasib (MRTX849), selectively bind to the inactive GDP-bound conformation of KRAS G12C, forming an irreversible covalent bond with the mutant cysteine residue and trapping the protein in its inactive state [1] [4]. This mechanism results in suppression of downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis in KRAS G12C-dependent tumors. Comprehensive PD biomarker strategies are essential for establishing proof-of-mechanism, understanding heterogeneity in treatment responses, and guiding rational combination therapies to overcome resistance [1] [5].
Table 1: Key Genomic Co-alterations Impacting Response to KRAS G12C Inhibitors
| Gene | Alteration Type | Prevalence in KRAS G12C NSCLC | Impact on Treatment Response | Proposed Mechanism |
|---|---|---|---|---|
| KEAP1 | Mutations | 15.7% [5] | Reduced PFS (mPFS: 4.17 vs 5.72 months in WT) and OS with sotorasib [5] | NRF2 pathway activation, metabolic reprogramming |
| STK11 | Mutations | 34.3% [5] | Shorter PFS and OS, though impact varies across studies [5] [3] | Immune-cold tumor microenvironment, metabolic adaptations |
| ATM | Mutations | 16.4% [5] | Differential benefit: ATMWT better with sotorasib, ATMMUT better with docetaxel [5] | Altered DNA damage response, potential cross-pathway signaling |
| TP53 | Mutations | 38.5% [5] | Context-dependent effects, may influence therapeutic outcomes [3] | Genomic instability, altered cell cycle control |
| CDKN2A | Mutations | 18.3% [5] | Associated with shorter PFS and OS [5] | Cell cycle dysregulation, reduced senescence barriers |
The transcriptional landscape of KRAS G12C-mutated tumors significantly influences therapeutic responses. Research has identified three major molecular subtypes of KRAS-mutant NSCLC with distinct biological features and clinical behaviors [5]. The TTF-1 (thyroid transcription factor-1) protein, encoded by the NKX2-1 gene, has emerged as a critical predictive biomarker for KRAS G12C inhibitor response. In recent clinical studies, patients with TTF-1-high tumors experienced significantly improved outcomes with sotorasib treatment (median PFS: 8.1 months; median OS: 16 months) compared to those with TTF-1-low tumors (median PFS: 2.8 months; median OS: 4.5 months) [6] [7]. As TTF-1 immunohistochemistry is routinely performed in lung cancer diagnostic workups, this biomarker offers immediate clinical utility for patient stratification.
Additional transcriptional classifiers include the KP, KL, and KC subtypes, which exhibit distinct co-mutation patterns and microenvironment characteristics [5]. The immune contexture of tumors, particularly the presence of "immune-cold" microenvironments characterized by low PD-L1 expression and limited T-cell infiltration, also influences therapeutic outcomes. Interestingly, patients with immune-cold tumors lacking PD-L1 expression may still derive benefit from KRAS G12C inhibitor therapy, suggesting potential application in populations less likely to respond to immunotherapy alone [6] [7].
Circulating tumor DNA (ctDNA) enables real-time monitoring of therapeutic response and emerging resistance. The clearance of KRAS G12C-mutated DNA from plasma correlates strongly with improved clinical outcomes in patients treated with KRAS G12C inhibitors [6] [7] [5]. Notably, rapid reductions in ctDNA levels can be detected as early as 8 days after treatment initiation, providing an early indicator of drug sensitivity [6] [7]. Dynamic changes in downstream signaling proteins, particularly phosphorylation of ERK (pERK) and ribosomal protein S6 (pS6), serve as proximal indicators of pathway inhibition following KRAS G12C inhibitor treatment [1] [2]. However, assessment requires paired tumor biopsies before and during treatment, presenting practical challenges in clinical implementation.
Objective: Comprehensive characterization of baseline tumor genomic landscape to identify predictive biomarkers and resistance-conferring co-alterations.
Materials:
Procedure:
Technical Notes: For low-quality FFPE samples, consider specialized library prep kits designed for degraded DNA. Always include positive and negative controls to ensure variant detection accuracy.
Objective: Classify KRAS-mutant tumors into molecular subtypes and evaluate TTF-1 expression status for treatment stratification.
Materials:
Procedure: RNA-based Subtyping:
TTF-1 IHC:
Scoring System: Nuclear staining is scored as 0 (negative), 1+ (weak), 2+ (moderate), or 3+ (strong). Tumors with ≥1+ staining in ≥10% of tumor cells are considered TTF-1-positive [6] [7].
Objective: Serial monitoring of KRAS G12C mutant allele fraction in plasma to assess early treatment response and emerging resistance.
Materials:
Procedure:
Interpretation: >50% reduction in MAF at early time points (day 8-15) associates with improved PFS. Persistent detection or increasing MAF suggests primary or acquired resistance [6] [5].
Objective: Evaluate target engagement and pathway modulation through analysis of phosphorylation changes in KRAS downstream effectors.
Materials:
Procedure:
Technical Notes: On-treatment biopsies should be collected at the anticipated time of maximal target engagement (typically after 1-2 weeks of continuous dosing). Prompt processing is critical to preserve phosphorylation states.
Effective interpretation of KRAS inhibitor pharmacodynamic data requires integration of multiple biomarker classes to develop a comprehensive understanding of drug activity and resistance mechanisms. The baseline genomic and transcriptomic profile establishes the molecular context that predicts intrinsic sensitivity or resistance, while dynamic ctDNA monitoring provides real-time assessment of tumor response, and phosphoprotein analysis confirms target engagement and pathway modulation [1] [5]. Researchers should establish multivariate models that incorporate key biomarkers such as TTF-1 expression status, KEAP1/STK11 mutation profile, and early ctDNA clearance to stratify patients into distinct response categories. These integrated profiles can guide rational combination strategies—for instance, patients with TTF-1-low tumors or specific co-mutations might benefit from upfront combinations with complementary targeted agents [6] [5].
Table 2: Clinical Translation of KRAS Inhibitor Biomarker Data
| Biomarker Profile | Expected Response | Recommended Action | Combination Considerations |
|---|---|---|---|
| TTF-1-high, KEAP1/STK11-WT, rapid ctDNA clearance | Favorable (mPFS ~8 months) | Continue monotherapy | Consider maintenance approach |
| TTF-1-low, regardless of co-mutation status | Poor (mPFS ~3 months) | Early switch to combination therapy | Chemotherapy combinations, SHP2 inhibitors, vertical pathway inhibition |
| KEAP1/STK11-mutant, regardless of TTF-1 | Intermediate-poor | Combination therapy from outset | Metabolic modulators, immunomodulatory approaches |
| Early ctDNA increase or persistent detection | Primary resistance | Rapid intervention | Re-biopsy for resistance mechanism analysis |
| Initial response followed by ctDNA rise | Acquired resistance | Alter therapy before radiographic progression | Re-biopsy to guide next-line therapy |
For drug development professionals, pharmacodynamic biomarker implementation should be incorporated early in clinical trial designs to establish proof-of-concept and guide dose selection. Phase I studies should include mandatory tumor biopsies for biomarker assessment to establish relationships between drug exposure, target engagement, and downstream pathway modulation [1] [5]. Adaptive biomarker strategies that allow for real-time response assessment can inform patient enrichment strategies for later-stage trials. The rapidly evolving landscape of KRAS-targeted therapies, including next-generation inhibitors such as divarasib (Roche), olomorasib (Eli Lilly), and MK-1084 (Merck/Taiho/Astex), as well as pan-KRAS approaches and G12D-directed therapies, necessitates robust biomarker frameworks that can accommodate both mutation-specific and broader KRAS-targeting strategies [8].
Clinical trial designs should increasingly incorporate biomarker-stratified allocation to optimize outcomes. For instance, the ongoing Phase II study of divarasib versus sotorasib or adagrasib in previously treated KRAS G12C-positive NSCLC (NCT06119581) represents a biomarker-informed comparative effectiveness trial [9]. Similarly, combination trials such as KRYSTAL-7 (NCT04613596), evaluating adagrasib with pembrolizumab in first-line NSCLC, employ biomarker-enriched populations based on PD-L1 expression [9]. These sophisticated trial designs rely on high-quality biomarker assessment to generate meaningful results that advance the field.
Diagram 1: KRAS Signaling Pathway and G12C Inhibitor Mechanism. This diagram illustrates the molecular context of KRAS G12C signaling, demonstrating how KRAS G12C inhibitors selectively target the GDP-bound inactive state to block downstream proliferative signaling through both MAPK and PI3K pathways. The impaired GTP hydrolysis due to G12C mutation is highlighted, explaining the constitutive activation that drives oncogenesis [1] [2].
Diagram 2: Comprehensive Biomarker Assessment Workflow. This workflow outlines the integrated approach to KRAS G12C inhibitor pharmacodynamic assessment, from baseline characterization through dynamic monitoring and clinical decision points. The algorithm emphasizes how different biomarker profiles should guide therapeutic strategy, with particular attention to early intervention for patients with unfavorable biomarkers [6] [7] [5].
The pharmacodynamic assessment of KRAS inhibitors represents a critical component of targeted therapy development and clinical application. Implementation of the comprehensive biomarker strategies outlined in this document enables researchers to establish proof-of-mechanism, identify predictive biomarkers of response, understand resistance mechanisms, and guide rational combination strategies. As the field continues to evolve with next-generation KRAS inhibitors and novel therapeutic approaches, these pharmacodynamic biomarker frameworks will remain essential for optimizing patient outcomes and advancing precision oncology for KRAS-driven cancers.
The table below summarizes all the quantitative data identified for this compound from the search results.
| Assay Type | Cell Line | Measured Outcome | IC₅₀ Value | Citation |
|---|---|---|---|---|
| Biochemical Assay | Cell-free | KRAS G12C Inhibition | 4.74 µM | [1] |
| Cell-based Assay | MIA PaCa-2 (Pancreatic) | p-ERK Inhibition | 66.4 µM | [1] |
| Cell-based Assay | A549 (Lung) | p-ERK Inhibition | 11.1 µM | [1] |
Note on Cell Lines: The A549 cell line, while a common model for lung cancer, is known to carry a KRAS G12S mutation, not a G12C mutation [1]. The activity of this compound in this line may involve off-target or complex pathway effects.
Based on standard practices for characterizing small-molecule inhibitors like this compound, here is a suggested workflow. You will need to optimize the specific conditions.
Here are detailed considerations for each step of the proposed workflow, which you can use as a starting point for your protocol.
The table below summarizes the key resistance mechanisms to KRAS-G12C inhibitors (such as sotorasib and adagrasib), categorized for clarity.
| Mechanism Category | Specific Alteration / Process | Description / Functional Consequence | Key Supporting Evidence / Notes |
|---|---|---|---|
| On-Target Genetic | Secondary KRAS mutations (e.g., R68S, Y96C, H95D) [1] | Prevents drug binding by altering the switch-II pocket or P2 allosteric site. | Identified via CRISPR base editing screens; confers resistance to specific inhibitor classes. |
| On-Target Genetic | KRAS Amplification [2] | Increases the amount of mutant KRAS protein, overwhelming the inhibitor. | A classic "on-target" mechanism of acquired resistance. |
| Off-Target Genetic | Bypass Pathway Activation (e.g., NRAS, BRAF, RET, MET mutations; KIT amp) [3] [2] | Activates downstream or parallel signaling pathways (MAPK/PI3K), bypassing inhibited KRAS. | "Off-target" mechanisms can co-exist. Also observed in ALK inhibitor resistance [4]. |
| Off-Target Genetic | Loss-of-function mutations (e.g., PTEN, NF1) [3] [2] | Disables negative regulators of RAS-MAPK signaling, leading to pathway reactivation. | |
| Transcriptional & Lineage | Epithelial-to-Mesenchymal Transition (EMT) [3] [5] | Cellular transformation leading to reduced dependency on KRAS signaling. | Associated with activation of PI3K-AKT and AXL pathways. |
| Transcriptional & Lineage | Histological Transformation [3] | e.g., transformation from adenocarcinoma to squamous cell carcinoma. | A non-genomic, phenotypic resistance mechanism. |
| Co-mutations & Microenvironment | KEAP1 / NFE2L2 mutations [6] [5] | Confers poor prognosis and primary resistance; linked to aggressive disease and TME remodeling. | KEAP1 knockout in cell lines significantly increases IC50 for multiple KRAS-G12C inhibitors [6]. |
| Co-mutations & Microenvironment | STK11 mutations & high PD-L1 [2] [5] | Associated with an immunosuppressive tumor microenvironment and poorer outcomes. | Correlation with resistance is observed but may not always be statistically significant [6]. |
| Adaptive Feedback | EGFR-mediated MAPK reactivation [7] [5] | Upon KRAS inhibition, upstream RTKs (especially EGFR) reactivate MAPK signaling. | A major mechanism of primary/adaptive resistance in CRC and NSCLC; blocked by combo therapies. |
| Adaptive Feedback | HER2 Amplification & Aberrant KRAS Localization [7] | HER2 amp with PIK3CA mutation causes cytoplasmic mislocalization of KRAS, reducing MAPK dependency. | HER2 knockout restores membrane localization and KRASi sensitivity in PDCs [7]. |
Here are detailed methodologies for key experiments cited in the research.
This protocol is based on the approach used to systematically map second-site resistance mutations in KRAS and other genes [1].
This method outlines the validation of EGFR-mediated adaptive resistance and testing of combination strategies [7].
This protocol is used to investigate mechanisms involving aberrant KRAS localization, such as in HER2-amplified models [7].
The diagrams below illustrate the core signaling pathways involved in resistance and a generalized experimental workflow.
Diagram: Core KRAS Signaling and Resistance Mechanisms. The KRAS-G12C inhibitor (red) binds to and locks the GDP-bound KRAS protein in its inactive state. Resistance mechanisms (blue box) can reactivate the pathway at multiple points, either directly at KRAS or by bypassing it entirely.
Diagram: Generalized Workflow for Investigating KRASi Resistance. A systematic approach from model establishment to validation in complex systems, guiding the identification of resistance mechanisms and testing of overcoming strategies.
Research is actively focused on overcoming these resistance mechanisms, with several promising directions:
The following strategy, discovered through metabolite library screening, enhances the efficacy of KRAS-targeted therapies but is highly dependent on the tumor's genetic background [1] [2].
| Approach | Mechanism | Key Determinant & Experimental Consideration |
|---|---|---|
| Polyamine Supplementation (e.g., spermidine, spermine) | Increases polyamine pool. SAT1-mediated catabolism generates ROS, promoting ferroptosis (an iron-dependent cell death) [1] [2]. | KEAP1 Wild-Type (WT) Status: Effective only in KRASMU/KEAP1WT models. In KRASMU/KEAP1MU, SAT1 expression is suppressed; supplementation alone has no effect [1] [2]. |
| SAT1 Overexpression (using lentivirus/AAV) | Forces polyamine catabolism. Required to sensitize KRASMU/KEAP1MU tumors to KRAS inhibitors when combined with polyamine supplementation [1] [2]. |
KEAP1 Mutant (MU) Status: Essential pre-treatment step for KRASMU/KEAP1MU models to enable ferroptosis and overcome innate resistance [1] [2]. |
This relationship can be visualized in the following workflow, which outlines the critical experimental steps and decision points based on KEAP1 status:
Based on the general challenges in KRAS inhibition, here are some potential FAQs you could develop further.
Q1: Why is there no synergistic effect when we combine polyamines with a KRAS inhibitor in our in vitro models?
KRASMU/KEAP1MU [1] [2]. The recommended troubleshooting step is to genetically overexpress SAT1 in your models before re-testing the combination.Q2: What are the primary mechanisms of resistance to KRAS G12C inhibitors like sotorasib and adagrasib?
KEAP1, STK11, or TP53 can drive intrinsic resistance.Q3: What are promising combination strategies to overcome resistance to KRAS inhibitors?
The table below summarizes techniques that have been successfully applied to other KRAS inhibitors facing similar solubility challenges, such as Sotorasib (AMG-510).
| Strategy | Description | Key Considerations |
|---|---|---|
| Nanosuspension [1] | Reduces drug particle size to 100-500 nm, increasing surface area and dissolution rate. | Top-down approach (e.g., wet media milling) is scalable; requires stabilizers (e.g., PVA, rhamnolipid) to prevent aggregation [1]. |
| Spray Drying [1] | Converts liquid nanosuspension into dry powder by atomization and rapid drying with hot air. | High temperatures may cause thermal stress and drug degradation [1]. |
| Freeze Drying (Lyophilization) [1] | Freezes nanosuspension, then sublimates ice under vacuum to produce dry powder. | Requires lyoprotectants (e.g., trehalose, sucrose) to protect nanoparticles from ice crystal stress and ensure powder redisperses in aqueous fluids [1]. |
| Solid Dispersion | (General formulation knowledge) Dispersion of drug in inert polymeric carrier at molecular level. Improves solubility and dissolution. | Choice of polymer (e.g., PVP, copovidone) is critical for maintaining supersaturation. |
Based on the successful formulation of Sotorasib, here is a detailed workflow you can adapt for developing a nanocrystalline formulation of KRAS inhibitor-18 [1].
Here are some anticipated questions and solutions based on common challenges.
Q1: Our nanosuspension of this compound is aggregating during milling. What could be the cause?
Q2: After freeze-drying, the nanocrystals form a hard cake and do not redisperse properly. How can this be fixed?
Q3: The dissolution rate of our formulated powder is not satisfactory. What factors should we investigate?
Q1: What are the primary types of off-target effects associated with KRAS inhibitors? Off-target effects can be broadly categorized as follows:
| Type of Off-target Effect | Description | Relevant Inhibitor Class |
|---|---|---|
| Wild-type KRAS Inhibition | Disruption of the physiological function of wild-type KRAS in healthy tissues, leading to toxicity [1]. | Pan-KRAS inhibitors [1]. |
| Other RAS Isoform Inhibition | Lack of selectivity leading to unintended blockade of HRAS or NRAS, which have overlapping but non-redundant biological functions [1]. | Early-generation or non-selective inhibitors. |
| Adaptive Feedback Reactivation | Upon inhibition of the mutant KRAS pathway, upstream signals (e.g., via Receptor Tyrosine Kinases) can be reactivated, leading to drug resistance and potential toxicity through alternative signaling nodes [2] [3] [4]. | KRAS G12C, KRAS G12D inhibitors [3]. |
| On-target Secondary Resistance | Emergence of secondary mutations in KRAS itself (e.g., Y96C, R68S) or amplification of the mutant KRAS allele that can alter drug binding or increase oncogenic output [3]. | Allele-specific inhibitors (e.g., G12C, G12D inhibitors) [3]. |
Q2: What strategies can mitigate these off-target effects? Several strategies, from drug design to clinical application, are being employed to enhance the specificity and safety of KRAS inhibitors.
| Mitigation Strategy | Mechanism of Action | Examples / Experimental Evidence |
|---|---|---|
| Developing Allele-Specific Inhibitors | Exploits a unique mutation (e.g., cysteine at codon 12) to covalently bind and inhibit only the mutant protein, sparing wild-type KRAS [4]. | Sotorasib (G12C) [4], Adagrasib (G12C) [3], MRTX1133 (G12D) [3]. |
| Engineering Pan-KRAS Selectivity | Uses non-covalent, high-affinity binding to the inactive state of KRAS with mutations that confer selectivity over HRAS and NRAS, minimizing impact on other isoforms [1]. | BI-2865 (binds KRAS with 500-1000x higher affinity than HRAS/NRAS) [1]. |
| Employing Rational Combination Therapies | Co-targeting the primary driver (mutant KRAS) and nodes of adaptive resistance to achieve deeper pathway suppression and lower the required dose of each agent [3] [4]. | KRASi + EGFRi (e.g., Cetuximab) [3] [5], KRASi + SHP2i [4], KRASi + MEKi [4]. |
| Utilizing Novel Therapeutic Modalities | Using modalities that can be designed for high specificity to degrade or silence only the mutant KRAS allele [5]. | PROTACs, siRNA, and KRAS-neoantigen vaccines (primarily preclinical) [5]. |
Guide 1: Validating Target Specificity and Isoform Selectivity
Aim: To confirm that a KRAS inhibitor selectively targets the intended mutant KRAS without significantly affecting wild-type KRAS, HRAS, or NRAS.
Experimental Workflow:
Detailed Protocols:
In vitro Binding Assays (Step 1)
Cellular Selectivity Profiling (Step 2)
Functional Pathway Analysis (Step 3)
Guide 2: Investigating and Overcoming Adaptive Resistance
Aim: To identify mechanisms by which tumor cells bypass KRAS inhibition and to test rational combination therapies.
Experimental Workflow:
Detailed Protocols:
Generate Resistant Models (Step A)
Multi-Omics Analysis (Step B)
Test Combination Therapies (Step C)
Plasma stability is crucial for ensuring a drug reaches its target in the body. The following table summarizes common challenges and the corresponding strategies to address them, which are standard practice in drug development.
| Challenge | Optimization Strategy | Key Considerations |
|---|---|---|
| Ester Hydrolysis [1] | Introduce steric hindrance near the ester group; replace the ester with a more stable bioisostere. | Modifications must not significantly reduce target binding affinity or potency. |
| Oxidative Metabolism | Introduce electron-withdrawing groups; replace metabolically soft spots (e.g., deuterium substitution). | Can affect the compound's overall electronic properties and pharmacokinetics. |
| Glucuronidation | Block or sterically hinder susceptible functional groups (e.g., hydroxyls, amines). | May require structural re-engineering of the core molecule. |
| Chemical Instability | Adjust pH of the formulation; use appropriate buffers and excipients in the drug product. | Ensures stability from manufacturing through storage and administration. |
Here is a typical experimental protocol you can use to evaluate and optimize the plasma stability of your compound. You would need to adapt the specifics (like concentrations and analytical methods) for "KRAS inhibitor-18."
Experimental Protocol: Plasma Stability Assay
1. Materials Preparation
2. Incubation Setup
3. Sampling and Quenching
4. Analysis and Data Processing
The synthesis of KRAS inhibitors, particularly novel and complex molecules, often involves challenges such as low-yielding radiolabeling steps and precursors that are not easily accessible [1].
Here is a general troubleshooting guide for issues commonly encountered during the synthesis of small molecule inhibitors, which you can adapt for your specific compound.
| Issue | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Reaction Yield | Impure precursors, suboptimal catalyst, incorrect temperature/pH, side reactions | Re-crystallize/pre-chromatograph precursors; screen copper/ palladium catalysts; systematically vary temperature & pH [1]. |
| Precursor Instability | Sensitivity to oxidation, moisture, or light | Use inert atmosphere (N₂/Ar); use fresh molecular sieves for anhydrous reactions; store precursors in dark, cool place [1]. |
| Poor Radiolabeling Efficiency (for tracer synthesis) | Inefficient fluoride-18 activation, suboptimal precursor geometry, unsuitable leaving group | Ensure strict anhydrous conditions with azeotropic drying; switch from iodonium salts to more stable boronic ester precursors [1]. |
| Difficulty in Final Compound Purification | Complex reaction mixture, similar polarity of product and impurities | Optimize mobile phase for column chromatography; use automated flash chromatography systems; employ recrystallization for final product [1]. |
The following workflow outlines a structured approach to optimize the synthesis of complex organic molecules, based on methods used for KRAS-targeting compounds [1]. This can serve as a template for developing your own detailed procedures.
Step-by-Step Methodology:
Precursor Synthesis
Reaction Condition Optimization
Purification and Analysis
To further support your research, here are some advanced concepts and emerging trends in the field of KRAS inhibitor development.
I hope this structured technical support framework is a useful starting point for your work.
The table below summarizes common issues, their potential causes, and solutions based on published research.
| Problem | Potential Cause | Suggested Solution & Rationale |
|---|---|---|
| Low cellular activity despite high in vitro affinity | Poor membrane permeability prevents the compound from reaching intracellular KRAS targets. [1] | Modify physicochemical properties; consider prodrug strategies to improve passive diffusion or utilize active transport. [1] |
| Inability to engage target in cellular assays | The inhibitor's design overly prioritizes target binding affinity at the expense of drug-like properties required for permeability. [2] | Use a multi-objective optimization workflow (e.g., VAE with reinforcement learning) to simultaneously balance BBB permeability and binding affinity during the design phase. [2] |
| Ineffective for CNS malignancies | Inhibitor cannot cross the Blood-Brain Barrier (BBB), limiting application for brain metastases or primary CNS cancers. [2] | Employ a structure-constrained design that preserves key binding motifs while optimizing for BBB permeability. Use predictive models (e.g., active-learning BBB-permeability predictor) to guide compound selection. [2] |
| Limited scope against non-G12C mutants | Many advanced inhibitors (e.g., covalent G12C inhibitors) are highly specific to a single mutant form, leaving other prevalent mutants (like G12D, G12V) underserved. [3] [4] | Develop non-covalent, broad-acting inhibitors that target multiple KRAS mutants (e.g., by engaging the Switch-II Pocket) and are less dependent on the GDP-bound state. [1] [5] |
Here are detailed methodologies for key experiments cited in the troubleshooting guide, which you can adapt for your research.
This protocol is used to confirm that permeability optimizations do not compromise target binding, as demonstrated with novel KRAS inhibitors. [6]
This cell-based assay is crucial for verifying that a permeable inhibitor engages its target and achieves a functional effect in a live-cell context. [6]
The following diagrams, created with Graphviz, illustrate the key workflows for inhibitor optimization and validation.
This flowchart shows the process for experimentally validating that an optimized inhibitor is cell-permeable and functionally active. [6]
The following table summarizes the primary resistance mechanisms identified in recent studies. These are often categorized as on-target (changes in the KRAS gene itself) or off-target (changes in other genes or pathways that bypass KRAS inhibition) [1] [2].
| Mechanism Category | Specific Alteration | Observed Effect / Consequence | Key Supporting Evidence |
|---|---|---|---|
| On-Target KRAS Alterations | Secondary KRAS mutations (e.g., Y96D, H95D, R68S, G13D) [3] | Prevents drug binding or alters nucleotide state, making KRAS less sensitive to the inhibitor [2]. | Identified in cell lines and patient samples after prolonged KRAS inhibitor treatment [2]. |
| KRAS gene amplification [2] | Increases the amount of mutant KRAS protein, overwhelming the inhibitor [2]. | Detected in preclinical models and clinical cases of resistance [2]. | |
| Bypass Signaling via RTKs | EGFR / HER2 activation or amplification [3] [4] | Reactivates the MAPK (MEK/ERK) and PI3K/AKT pathways, bypassing blocked KRAS [3]. | Common in colorectal cancer (CRC) models; combination with EGFR/HER2 inhibitors overcomes resistance [3] [4]. |
| Other RTK activation (MET, FGFR, etc.) [2] | Reactivates downstream survival pathways independent of KRAS [2]. | Genome-wide CRISPR screens and genomic profiling of resistant cells [4]. | |
| Downstream Pathway Reactivation | Mutations in MAPK pathway (e.g., BRAF, MEK) [2] | Directly reactivates the MAPK signaling cascade downstream of KRAS [2]. | Identified in genomic analyses of resistant tumors [2]. |
| Activation of PI3K/AKT pathway (e.g., PIK3CA mutations) [3] | Activates parallel survival and growth signals, reducing dependency on KRAS-MAPK output [3]. | Identified in a subset of KRAS-mutant colorectal cancer patient-derived cells (PDCs) [3]. | |
| Altered Signaling Dependencies | YAP/TAZ activation [5] [4] | Promotes cell growth and survival through alternative, KRAS-independent transcription programs [5]. | CRISPR-Cas9 loss-of-function screens; observed in cells treated with MAPK pathway inhibitors [4] [5]. |
| Epithelial-to-Mesenchymal Transition (EMT) [6] | Confers a more aggressive, drug-tolerant cell state that is less dependent on KRAS signaling. | Identified as a non-genetic resistance mechanism in lung cancer models [6]. | |
| Altered KRAS Localization | Cytoplasmic mislocalization of KRAS [3] | Removes KRAS from its site of action at the plasma membrane, decoupling it from its essential effectors [3]. | Observed in a CRC model with HER2 amplification; re-sensitized by HER2 knockout [3]. |
The diagram below outlines a core experimental workflow, anchored by CRISPR screening, for systematically discovering resistance mechanisms.
Core Protocol: KRAS Inhibitor-Anchored CRISPR-Cas9 Loss-of-Function Screen [4]
This methodology is powerful for uncovering genetic modifiers of drug sensitivity and resistance.
Cell Model Preparation:
Genome-Wide Screening:
Genomic Analysis:
Bioinformatic Hit Calling:
Once candidate genes are identified from the screen, they require rigorous validation.
Key Validation Protocols:
The tables below summarize the primary genetic and non-genetic resistance mechanisms identified in clinical and preclinical studies.
Table 1: Genetic and Genomic Resistance Mechanisms
| Mechanism | Description | Relevant Inhibitor Context |
|---|---|---|
| Secondary KRAS Mutations | Emergence of new KRAS mutations (e.g., G12D/R/V, G13D, Y96C) that impair drug binding or function [1] [2]. | G12C inhibitors (Adagrasib, Sotorasib) [2]. |
| KRAS Amplification | Genomic amplification of the mutant KRAS allele, increasing the target protein level [1] [2]. | G12C inhibitors [1] [2]. |
| Bypass Signaling Activation | Genomic alterations in other nodes of the RTK-RAS-MAPK pathway or parallel pathways, leading to pathway reactivation [1] [2]. | Various KRAS inhibitors [1] [2]. |
| Oncogenic Fusions | Acquired gene fusions (e.g., ALK, RET, BRAF, RAF1, FGFR3) that drive proliferation independently of KRAS [2]. | G12C inhibitors [2]. |
Table 2: Non-Genetic and Adaptive Resistance Mechanisms
| Mechanism | Description | Relevant Model / Context |
|---|---|---|
| Reactivation of MAPK/PI3K | Rapid rebound activation of MAPK and PI3K-AKT-mTOR signaling occurs within days of inhibitor treatment [1] [3]. | G12C inhibitors, MEK inhibitors [3]. |
| Upregulation of RTKs | Increased expression and activation of upstream Receptor Tyrosine Kinases (RTKs) like EGFR, ERBB2, FGFR, and PDGFR to reactivate RAS signaling [3] [2]. | Various KRAS and MEK inhibitors [3]. |
| Phenotypic State Switching (Lineage Plasticity) | Epithelial-to-mesenchymal transition (EMT), adoption of a mesenchymal or basal-like cell state, and other transcriptomic changes leading to RAS-independent survival [1]. | KRASG12D inhibition (MRTX1133) [1]. |
| RAS Isoform Switching | Upregulation and activation of other RAS isoforms (e.g., HRAS, MRAS) to bypass the inhibition of mutant KRAS [3]. | KRAS antisense oligonucleotide [3]. |
The diagram below outlines a general workflow for identifying and validating resistance mechanisms in preclinical models.
1. Generating Resistant Models
2. Phenotypic Characterization of Resistant Cells
3. Multi-Omics Profiling to Identify Mechanisms
4. Functional Validation of Candidates
Q: Our combination therapy of a KRAS G12C inhibitor and an SHP2 inhibitor is failing in a PDX model. Genomic profiling shows no new mutations. What could be the cause?
Q: We are designing a clinical trial for a KRAS G12D inhibitor. What combination strategies are supported by preclinical evidence?
Q: Are there next-generation inhibitors to overcome resistance mediated by secondary KRAS mutations?
The table below summarizes the distinct selectivity and binding characteristics of adagrasib and the pan-KRAS inhibitor BI-2865.
| Feature | Adagrasib (KRAZATI) | Pan-KRAS Inhibitor (BI-2865) |
|---|---|---|
| Target Profile | Highly selective for KRAS G12C mutant [1] [2] | Broadly targets multiple KRAS mutants & wild-type [3] |
| Key Mutants Targeted | G12C only [1] [2] | G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, A146V/T [3] |
| RAS Isoform Selectivity | KRAS G12C; spares NRAS & HRAS | KRAS; spares NRAS & HRAS (highly selective for KRAS) [3] |
| Binding Mechanism | Covalent, irreversible binding to cysteine 12 in inactive (GDP-bound) state [1] [2] | Non-covalent, reversible binding to inactive (GDP-bound) state [3] |
| Binding Site | Switch-II pocket (S-IIP), extends into P-loop near G12 residue [3] | Overlaps S-IIP, but does not extend into P-loop channel near G12 [3] |
| Structural Basis for KRAS Selectivity | Dependent on presence of G12C mutation for covalent bond | Primarily conferred by residue H95 in KRAS α3-helix [3] |
The key findings for the pan-KRAS inhibitor were established through a series of robust and standardized experimental methods.
The fundamental difference between the two inhibitor types lies in their binding mode and spectrum of targetable KRAS mutants, as illustrated below.
The distinct profiles of these inhibitors highlight different therapeutic strategies. Adagrasib exemplifies a precision medicine approach for tumors with the KRAS G12C mutation. The pan-KRAS inhibitor represents a strategy to overcome tumor heterogeneity and preemptively tackle resistance by targeting a broader spectrum of mutants.
The following table synthesizes safety data from clinical trials and post-marketing pharmacovigilance reports for sotorasib and adagrasib, the two most prominent FDA-approved KRAS G12C inhibitors [1] [2] [3].
| Inhibitor | Common Adverse Events (All Grades) | Serious/Higher-Grade Adverse Events (Grade ≥3) | Notable Safety Warnings & Specific Risks |
|---|
| Sotorasib | Diarrhea, fatigue, nausea, vomiting [1] [3] | Hepatotoxicity (elevated ALT/AST), drug-induced liver injury, hepatitis, pancreatitis [1] [3] | • Significant hepatotoxicity signals [1] [3]. • Interstitial lung disease (ILD)/pneumonitis [3]. | | Adagrasib | Diarrhea, nausea, fatigue, vomiting, increased creatinine [1] [3] | Fatigue, increased ALT/AST, renal failure [1] [3] | • Strong signal for renal failure [1]. • Cardiac failure, pulmonary hemorrhage, QTc interval prolongation [3]. | | Comparative Note | Profiles are broadly similar [1]. | Sotorasib shows a higher risk of hepatotoxicity; Adagrasib shows a higher risk of serious AEs and renal failure [1] [3]. A meta-analysis found Sotorasib had a lower incidence of any grade and grade ≥3 TRAEs [2]. | |
The data in the table above is derived from standardized experimental and observational protocols. Here are the details of the key methodologies cited in the search results:
Clinical Trial Meta-Analysis ( [2]):
Real-World Pharmacovigilance Study ( [1] [3]):
The following diagram illustrates the core KRAS signaling pathway and key mechanisms of resistance that can influence tumor survival and the effectiveness of targeted inhibitors, as described in the research [4] [5].
Given the lack of direct information on "this compound," here are some suggestions for your continued research:
The table below summarizes key direct KRAS inhibitors documented in recent scientific literature, which you can use as a reference for comparison.
| Inhibitor Name | Primary Target | Key Mechanism | Reported IC50 (Proliferation) | Development Status / Context |
|---|---|---|---|---|
| Sotorasib (AMG 510) [1] [2] [3] | KRAS G12C | Covalent, irreversible inhibitor; traps KRAS in inactive (GDP-bound) state [1] [3] | Preclinical data: Potently impaired viability of KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) [2] | FDA-approved for NSCLC [1] [2] |
| Adagrasib (MRTX849) [2] [4] | KRAS G12C | Covalent, irreversible inhibitor; designed for sustained target inhibition [2] | Preclinical data: Effective tumor regression in 65% of 26 KRAS G12C-positive xenograft models [2] | FDA-approved for NSCLC [2] |
| ARS-1620 [1] [3] | KRAS G12C | Covalent inhibitor prototype; improved potency and oral availability over earlier compounds [1] [3] | Cellular IC50: ~2 μmol/L (predecessor ARS-853) [1] | Preclinical probe compound [1] |
| BI-2865 (Pan-KRAS inhibitor) [5] | Multiple KRAS mutants (Pan-KRAS) | Non-covalent, reversible inhibitor; binds inactive state to block nucleotide exchange [5] | Mean IC50 ~140 nM (in isogenic Ba/F3 cells expressing G12C, G12D, or G12V) [5] | Preclinical research compound [5] |
The IC50 values are highly dependent on the experimental conditions. Here are the key methodologies associated with the data in the table:
The following diagram illustrates the general mechanism of action for covalent KRAS G12C inhibitors and the non-covalent pan-KRAS inhibitor.
The table below summarizes key metrics for major KRAS inhibitors, which can serve as a benchmark for comparison [1] [2].
| Inhibitor (Company) | Target | Key Indications (Approved or in Trials) | Efficacy (PFS in months, vs comparator) | Common Grade ≥3 Adverse Events (≥10%) | Therapeutic Index Considerations |
|---|---|---|---|---|---|
| Sotorasib (Amgen) | KRAS G12C | NSCLC (2L+), CRC [2] | NSCLC: 5.6 vs 4.5 (Docetaxel) [2] | Diarrhea, elevated liver enzymes [2] | First approved G12C inhibitor; improved PFS with manageable toxicity [2] |
| Adagrasib (Mirati) | KRAS G12C | NSCLC (2L+), CRC [2] | NSCLC: 5.5 vs 3.8 (Docetaxel) [2] | Diarrhea, nausea, vomiting [2] | Designed for sustained target inhibition; CNS activity per NCCN guidelines [1] |
| Divarasib (Roche) | KRAS G12C | NSCLC, CRC (Clinical trials) [1] | CRC (combo): mPFS 8.1 mo [2] | Data pending (Early trials) | High response rate in early trials; tested in combinations [1] [2] |
| MRTX1133 (Mirati) | KRAS G12D | Solid Tumors (Preclinical/Clinical) [3] | Tumor regression in preclinical PDAC models [3] | Data pending (Preclinical) | Targets prevalent G12D mutation; modulates tumor microenvironment [3] |
| BI-2865 (Pan-KRAS) | Multiple KRAS mutants | Solid Tumors (Preclinical) [4] | Suppressed tumor growth in mouse models [4] | No significant weight loss in mice [4] | Non-covalent, broad-spectrum activity; spares HRAS/NRAS for potential wider safety window [4] |
| KRASi-18 | To be filled | To be filled | To be filled | To be filled | To be filled |
Here are detailed methodologies for key experiments cited in the literature to assess the efficacy and safety of KRAS inhibitors.
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound [5].
This protocol assesses tumor growth inhibition and preliminary safety in animal models [5] [4].
This protocol is for investigating mechanisms to enhance KRAS inhibitor efficacy, particularly relevant for resistant tumors [6].
The following diagram illustrates the core KRAS signaling pathway and the points of inhibition for different drug classes.
A 2025 study outlines a structure-constrained molecular generation workflow designed to improve the BBB permeability (BBBp) of KRAS inhibitors while maintaining their efficacy [1] [2].
The table below summarizes the core components of this approach:
| Component | Description | Application in Optimization |
|---|---|---|
| Generative Model | A Variational Autoencoder (VAE) integrated with reinforcement learning for multi-objective optimization [1] [2]. | Generates novel molecular structures with desired properties. |
| Predictive Models | - BBB Permeability Predictor: Uses an active learning model [1] [2].
This workflow can be visualized as a cyclical process of generation, prediction, and assessment, as shown in the following diagram:
The absence of data on "KRAS inhibitor-18" suggests it may be a compound from a proprietary dataset or a code name not yet widely published. The framework described above represents the current research frontier for achieving your goal.
For your comparison guide, you could:
The following table lists KRAS inhibitors identified in the search results, along with their known targets and developmental status. This can serve as a reference for comparing potential candidates.
| Inhibitor Name | Primary Target | Key Context from Search Results |
|---|---|---|
| Sotorasib [1] [2] | KRAS G12C | Approved; used in preclinical studies with NSCLC cell lines (e.g., SW1573, H23) [1]. |
| Adagrasib [1] [2] | KRAS G12C | Approved; used in combination therapy studies in NSCLC cell lines [1]. |
| MRTX1133 [3] | KRAS G12D | Preclinical/early clinical; non-covalent inhibitor of active/inactive KRAS [3]. |
| Divarasib [2] | KRAS G12C | Early clinical testing; investigated in combinations for colorectal cancer [2]. |
| Zoldonrasib (RMC-9805) [4] | KRAS G12D | Clinical trial; RAS(ON) G12D-selective inhibitor, initial data in NSCLC presented in 2025 [4]. |
| VS-7375 [3] | KRAS G12D | Early clinical trial; oral inhibitor targeting both active/inactive KRAS states [3]. |
| HRS-4642 [3] | KRAS G12D | Phase 1 trial; showed preliminary anti-tumor activity in NSCLC [3]. |
The methodologies below are consistently used in the literature to evaluate KRAS inhibitor efficacy, which can guide your own experimental design [1].
The diagram below illustrates the core KRAS signaling pathway and the points of intervention for various inhibitor strategies, as discussed in the search results [6] [7] [8].
Since data on "KRAS inhibitor-18" is not available, here are key research themes that emerged which could be valuable for your comparison guide:
The table below summarizes the key features and primary resistance mechanisms associated with the major KRAS G12C covalent inhibitors.
| Inhibitor (Representative Examples) | Primary Target | Key Approved/Tested Indications | Reported Response Rates (Monotherapy) | Major Documented Resistance Mechanisms |
|---|
| Sotorasib (AMG510) [1] [2] | KRAS G12C | NSCLC (post-platinum based therapy) [2] | NSCLC: ORR ~37.1% [2] CRC: Limited response [1] [3] | Secondary KRAS mutations (e.g., R68S, Y96D) [1] [4]; Bypass activation via RTKs (EGFR, MET, HER2) [1] [3]; Phenotypic transformation [1] | | Adagrasib (MRTX849) [1] [5] | KRAS G12C | NSCLC (post-platinum based therapy) [5] | NSCLC: ORR ~45% [3] CRC: Limited response [1] [3] | Secondary KRAS mutations (e.g., G13D, Y96C) [1] [4]; Bypass activation via RTKs (EGFR, HER2) [1] [3]; PI3K-AKT pathway reactivation [1] [3] |
> Note on KRAS inhibitor-18: The provided search results do not contain data on a compound named "this compound." It is possible this is an internal research code for an undisclosed compound. For a complete comparison, consulting proprietary data or specific patent literature may be necessary.
To empirically determine a resistance profile, the following key methodologies are employed in preclinical and clinical studies [3].
The diagram below illustrates the core KRAS signaling pathway and the major documented mechanisms that can lead to resistance against G12C inhibitors.
The diversity of resistance mechanisms underscores why combination therapies are a major focus of ongoing research.
Given the complexity of resistance, current research is focused on several key strategies to overcome it [1] [6] [5]: